molecular formula C7H10ClN3O B8084118 Girard's Reagent P-d5

Girard's Reagent P-d5

Cat. No.: B8084118
M. Wt: 192.66 g/mol
InChI Key: NDXLVXDHVHWYFR-GWVWGMRQSA-N
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Chemical Reactions Analysis

Types of Reactions: Aminoguanidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to form stable complexes with metal ions and can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition .

Common Reagents and Conditions: Common reagents used in reactions with aminoguanidine sulfate include copper sulfate, sodium ascorbate, and various acids and bases. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed: The major products formed from reactions involving aminoguanidine sulfate depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, aminoguanidine sulfate can form advanced glycation end products, while in reduction reactions, it can form various hydrazine derivatives .

Comparison with Similar Compounds

Aminoguanidine sulfate is similar to other guanidine and hydrazine derivatives, such as dicyandiamide and biguanides . it is unique in its ability to inhibit both advanced glycation end products and nitric oxide synthase, making it a valuable compound in the study of diabetes and cardiovascular diseases .

List of Similar Compounds:

Aminoguanidine sulfate stands out due to its dual inhibitory action and its versatility in various chemical and biological applications.

Properties

IUPAC Name

2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetohydrazide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXLVXDHVHWYFR-GWVWGMRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)NN.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=[N+](C(=C1[2H])[2H])CC(=O)NN)[2H])[2H].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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